Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) One of the isotopic labelled form of Diclofenac sodium salt, which is an impurity of Aceclofenac.
Brand Name: Vulcanchem
CAS No.: 154523-54-3
VCID: VC21343749
InChI: InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D;
SMILES: C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]
Molecular Formula: C14H6D4Cl2NNaO2
Molecular Weight: 322.2 g/mol

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)

CAS No.: 154523-54-3

Cat. No.: VC21343749

Molecular Formula: C14H6D4Cl2NNaO2

Molecular Weight: 322.2 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) - 154523-54-3

CAS No. 154523-54-3
Molecular Formula C14H6D4Cl2NNaO2
Molecular Weight 322.2 g/mol
IUPAC Name sodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate
Standard InChI InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D;
Standard InChI Key KPHWPUGNDIVLNH-QOJBZNDNSA-M
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+]
SMILES C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]
Canonical SMILES C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Chemical Identity and Properties

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is characterized by specific chemical identifiers that distinguish it from non-deuterated diclofenac sodium. The compound features four deuterium atoms strategically positioned on the phenyl ring, creating a stable isotopically labeled version of the parent molecule.

Basic Chemical Information

The fundamental chemical properties of Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) are summarized in the following table:

PropertyValue
CAS Number154523-54-3
Molecular FormulaC14H6D4Cl2NNaO2
Molecular Weight322.2 g/mol
IUPAC Namesodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate
Physical StateSolid
Related Unlabeled CAS15307-79-6

The compound contains a tetradeuterio-phenyl group connected to an acetate moiety, with a 2,6-dichloroanilino substituent and a sodium counterion. This structural arrangement preserves the functional pharmacophore of diclofenac while incorporating the deuterium atoms necessary for analytical distinction.

Chemical Identifiers and Structural Representation

For precise chemical identification and database integration, Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is represented through standardized chemical notation systems:

IdentifierValue
Standard InChIInChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D;
Standard InChIKeyKPHWPUGNDIVLNH-QOJBZNDNSA-M
Isomeric SMILES[2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+]
Canonical SMILESC1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

These chemical identifiers provide unambiguous structural information, highlighting the specific positions of the four deuterium atoms within the phenyl ring structure.

Synthesis and Structural Characteristics

Deuterium Labeling Pattern

The "phenyl-d4-acetic" designation in the compound name specifically indicates the pattern of deuterium incorporation. The four deuterium atoms replace four hydrogen atoms at positions 2, 3, 4, and 5 of the phenyl ring connected to the acetic acid moiety. This specific labeling pattern allows for clear differentiation from the non-deuterated diclofenac molecule during analytical procedures.

SpecificationTypical Value
HPLC Purity≥95%
Isotopic Purity (atom D)≥98%

These high purity standards ensure reliable performance in research applications where analytical precision is paramount.

Research Applications and Utility

Pharmacokinetic Studies

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) serves as an essential tool in pharmacokinetic studies of diclofenac formulations. The deuterated version functions as an internal standard that can be clearly differentiated from the non-deuterated compound using mass spectrometry techniques.

In comparative pharmacokinetic studies examining different diclofenac formulations, parameters such as AUC (Area Under the Curve), Cmax (maximum plasma concentration), and Tmax (time to reach maximum concentration) are critical measurement points . The deuterated standard enables precise quantification of these parameters by providing a reference compound with nearly identical chemical behavior but distinct analytical signature.

Metabolism Research

The compound facilitates detailed studies of diclofenac metabolism pathways. By administering the deuterated compound alongside or separately from the non-deuterated version, researchers can track metabolic transformations with high specificity. This approach helps elucidate:

  • Phase I metabolic transformations

  • Phase II conjugation reactions

  • Formation of reactive metabolites

  • Tissue distribution patterns

These applications capitalize on the compound's ability to mimic the pharmacological behavior of standard diclofenac while maintaining distinct mass spectrometric properties.

Comparative Pharmacokinetic Profiles

While specific pharmacokinetic data for Diclofenac-d4 Sodium Salt is limited in the available literature, understanding the pharmacokinetic properties of diclofenac formulations provides valuable context for research applications.

Bioavailability Parameters

Studies comparing different diclofenac potassium formulations reveal significant variations in pharmacokinetic parameters. For example, comparisons between powder for oral solution and tablet formulations show notable differences:

ParameterPowder for Oral SolutionTablet FormulationGeometric Mean Ratio (%)90% Confidence Interval
AUC0-inf (ng*hr/mL)93387410796-119
Cmax (ng/mL)1380660209162-271
Tmax (hr)0.250.50--

These data demonstrate that while total drug exposure (AUC) remains comparable between formulations, the rate of absorption (reflected by Cmax and Tmax) varies considerably . Such differences highlight the importance of using isotopically labeled standards like Diclofenac-d4 Sodium Salt for accurate analytical comparisons.

Absorption Characteristics

Hazard CategoryClassification
GHS ClassificationAcute toxicity, Oral (Category 3)
Signal WordDanger
Hazard StatementH301: Toxic if swallowed

These classifications necessitate appropriate safety protocols when working with the compound .

AspectDetails
Product FormatNeat solid
Product CategoriesStable isotopes, Stable Isotope Labelled Analytical Standards
Product TypeStable Isotope Labelled
Intended UseResearch use only

Various suppliers may impose restrictions on purchasing due to the compound's toxicity classification, potentially requiring additional documentation or handling fees .

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